molecular formula C13H9Cl3N2O2S B5575916 4-chloro-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide

4-chloro-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide

Cat. No.: B5575916
M. Wt: 363.6 g/mol
InChI Key: UNLXUOPCVDFKRN-CAOOACKPSA-N
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Description

The compound “4-chloro-N’-(2,4-dichlorobenzylidene)benzenesulfonohydrazide” is a complex organic molecule. It contains a benzenesulfonohydrazide group, which is a common functional group in organic chemistry. This group consists of a benzene ring (a hexagonal ring of carbon atoms) attached to a sulfonohydrazide group (a sulfur atom bonded to two nitrogen atoms). The molecule also contains several chlorine atoms, which could affect its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the benzene rings and the electronegative chlorine and sulfur atoms. These could create areas of positive and negative charge within the molecule, affecting its shape and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzene rings could make it relatively stable, while the chlorine atoms could make it more reactive. Its solubility, melting point, boiling point, and other physical properties would depend on the exact arrangement of atoms within the molecule .

Scientific Research Applications

Crystal Structure and Analysis

The scientific research applications of 4-chloro-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide mainly focus on its crystal structure and the analysis of its properties. Studies have investigated the crystal structures of this compound and its derivatives to understand the effect of substituents on structural parameters. The Hirshfeld surface analysis of these compounds reveals insights into the interactions within the crystal structure, highlighting the significance of H⋯H contacts and O⋯H/H⋯O contacts in determining the molecular arrangement and stability (Salian, Foro, & Gowda, 2018). Another study extends this analysis to ortho- and para-methyl-substituted derivatives, further exploring the influence of substitution on the compounds' structural and supramolecular features (Salian, Foro, & Gowda, 2018).

Sensor Development for Heavy Metal Ions

A significant application of derivatives of this compound is in the development of sensors for heavy metal ions. Specifically, a study describes the synthesis of these derivatives and their application in creating a sensitive and selective sensor for manganese ions (Mn2+). This work demonstrates the potential of these compounds in environmental monitoring and the detection of heavy metals in various samples, showcasing their utility in developing electrochemical sensors (Asiri, Hussain, Arshad, & Rahman, 2018).

Environmental Impact of Chlorinated Benzenes

While not directly related to the specific compound , research on the environmental impact of chlorinated benzenes provides context for understanding the broader class of chemicals to which this compound belongs. Studies on chlorinated benzenes discuss their persistence, toxicity, and accumulation in the environment and food chain, emphasizing the need for careful management and disposal of these substances to mitigate their environmental impact (Morita, 1977).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems. Without more information, it’s difficult to speculate on the potential mechanisms of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting reactivity, it could be studied for use in chemical synthesis. If it has biological activity, it could be studied for use in medicine. More research is needed to determine the potential uses for this compound .

Properties

IUPAC Name

4-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O2S/c14-10-3-5-12(6-4-10)21(19,20)18-17-8-9-1-2-11(15)7-13(9)16/h1-8,18H/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLXUOPCVDFKRN-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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